Cas no 171738-41-3 ((S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate)

(S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Cbz-5-oxopyrrolidine-2-carboxamide
- (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate
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- Inchi: 1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)/t10-/m0/s1
- InChI Key: LGUWGZWVSGLKLN-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C(CC[C@H]1C(N)=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 377
- Topological Polar Surface Area: 89.7
- XLogP3: 0.4
(S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19655-10g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | 98% | 10g |
¥5859.0 | 2023-09-05 | |
eNovation Chemicals LLC | D697385-5g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 5g |
$385 | 2024-07-20 | |
Aaron | AR01UB1Q-10g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | 98% | 10g |
$563.00 | 2025-02-12 | |
1PlusChem | 1P01UATE-1g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 1g |
$178.00 | 2023-12-20 | |
eNovation Chemicals LLC | D697385-0.25g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 0.25g |
$125 | 2025-02-19 | |
eNovation Chemicals LLC | D697385-0.1g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 0.1g |
$130 | 2025-02-19 | |
eNovation Chemicals LLC | D697385-0.1g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 0.1g |
$130 | 2024-07-20 | |
eNovation Chemicals LLC | D697385-5g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 5g |
$385 | 2025-02-26 | |
eNovation Chemicals LLC | D697385-0.25g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 0.25g |
$125 | 2025-02-26 | |
eNovation Chemicals LLC | D697385-5g |
(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide |
171738-41-3 | >98% | 5g |
$385 | 2025-02-19 |
(S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate
Introduction to (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate (CAS No. 171738-41-3)
(S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate (CAS No. 171738-41-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, plays a pivotal role in the development of novel therapeutic agents and biochemical research. The precise stereochemistry and functional groups present in this molecule make it a valuable intermediate in synthetic chemistry, particularly in the synthesis of more complex pharmacophores.
The stereochemical configuration of (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is critical to its biological activity. The presence of the (S) configuration at the chiral center imparts specific interactions with biological targets, influencing both efficacy and selectivity. This aspect has been extensively studied in recent years, with researchers exploring how subtle changes in stereochemistry can modulate pharmacokinetic and pharmacodynamic properties. The compound's structure, featuring a benzyl group, a carbamoyl moiety, and an oxopyrrolidine ring, provides a rich scaffold for further derivatization and functionalization.
In the realm of drug discovery, intermediates like (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate are often employed to construct more intricate molecular architectures. The oxopyrrolidine core is particularly noteworthy, as it is a common motif found in biologically active compounds. This structural feature has been leveraged in the design of molecules targeting various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. Recent studies have highlighted the oxopyrrolidine scaffold's potential in modulating enzyme activity and receptor binding, making it a cornerstone in medicinal chemistry innovation.
The benzyl group attached to the carbamoyl moiety in (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate serves multiple purposes. It not only enhances the solubility of the compound but also provides a handle for further chemical modifications. For instance, the benzyl group can be selectively removed under specific conditions, allowing for the introduction of other functional groups or linkers. This versatility makes the compound an indispensable tool in synthetic protocols aimed at generating libraries of novel compounds for high-throughput screening.
Current research endeavors are focused on expanding the applications of (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate in drug development. One promising area is its use as a precursor for peptidomimetics, where its structural features can be exploited to mimic peptide sequences while avoiding their inherent limitations such as poor bioavailability and susceptibility to proteolytic degradation. By incorporating this compound into synthetic strategies, researchers aim to develop more robust and effective therapeutic agents.
Another avenue of investigation involves exploring the compound's potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer. The oxopyrrolidine core has been identified as a key pharmacophore in kinase inhibitors due to its ability to bind tightly to the ATP-binding site of these enzymes. Studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against various kinases, making them attractive candidates for further development into antineoplastic agents.
Furthermore, (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate has shown promise in preclinical models as an anti-inflammatory agent. Inflammatory processes are central to many chronic diseases, and modulating these pathways can lead to significant therapeutic benefits. The compound's ability to interact with inflammatory mediators and signaling pathways has been investigated through both computational modeling and experimental validation. These studies suggest that it may serve as a lead compound for developing novel anti-inflammatory therapies.
The synthesis of (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate presents unique challenges due to its complex structure and stereochemical requirements. Advanced synthetic methodologies have been employed to achieve high yields and enantiopurity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly useful in constructing this molecule with high precision.
In conclusion, (S)-Benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate (CAS No. 171738-41-3) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structural features and versatile functional groups make it a valuable asset in drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.
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